molecular formula C8H9BrN2O3S B2646728 2-[(4-Bromophenyl)sulfonyl]acetohydrazide CAS No. 1707562-58-0

2-[(4-Bromophenyl)sulfonyl]acetohydrazide

Cat. No. B2646728
CAS RN: 1707562-58-0
M. Wt: 293.14
InChI Key: XLRXCOSXNSIEHW-UHFFFAOYSA-N
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Description

“2-[(4-Bromophenyl)sulfonyl]acetohydrazide” is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom . It is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of “2-[(4-Bromophenyl)sulfonyl]acetohydrazide” is C8H9BrN2O3S . The average mass is 293.138 Da and the monoisotopic mass is 291.951721 Da .

Scientific Research Applications

Catalyst for Synthesis

2-[(4-Bromophenyl)sulfonyl]acetohydrazide and its derivatives are utilized as catalysts and reagents in organic synthesis. For instance, an N-bromo sulfonamide reagent is synthesized and characterized to catalyze the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction. This methodology is highlighted for its use of non-toxic materials, high yields, short reaction times, and clean workup, making it a significant addition to synthetic chemistry (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antimicrobial Agents

Compounds incorporating the sulfamoyl moiety, related to 2-[(4-Bromophenyl)sulfonyl]acetohydrazide, are synthesized and evaluated for their potential as antimicrobial agents. These compounds, including various heterocyclic derivatives, demonstrate promising antibacterial and antifungal activities, offering a pathway for the development of new antimicrobial drugs (Darwish et al., 2014).

Catalysis and Material Synthesis

Sulfonated organic-inorganic hybrids are produced using reactions involving compounds similar to 2-[(4-Bromophenyl)sulfonyl]acetohydrazide. These hybrids exhibit microporosity and high surface areas, making them suitable for applications in catalysis, separations, ion exchange, and other industrial processes (Wang, Heising, & Clearfield, 2003).

Anticancer Activity

Derivatives of 2-[(4-Bromophenyl)sulfonyl]acetohydrazide, particularly those containing a biologically active sulfone moiety, are synthesized and tested for anticancer activity. Some derivatives show promising results against human breast cancer cell lines, suggesting their potential in cancer treatment (Al-Said et al., 2011).

properties

IUPAC Name

2-(4-bromophenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRXCOSXNSIEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)sulfonyl]acetohydrazide

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